molecular formula C21H27ClN2O6 B13391998 2-amino-3-hydroxy-N-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide hydrochloride

2-amino-3-hydroxy-N-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide hydrochloride

Cat. No.: B13391998
M. Wt: 438.9 g/mol
InChI Key: UQNRTPFLTRZEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-hydroxy-N-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide hydrochloride is a structurally complex small molecule featuring a propanamide backbone with multiple functional groups. Key structural elements include:

  • A para-methoxy-substituted phenyl ring connected to the propanamide nitrogen.
  • An ethenyl bridge linking the phenyl ring to a 3,4,5-trimethoxyphenyl group, a motif commonly associated with tubulin-binding antitumor agents .
  • A hydrochloride salt form, enhancing aqueous solubility compared to the free base.

Properties

IUPAC Name

2-amino-3-hydroxy-N-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6.ClH/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3;/h5-11,15,24H,12,22H2,1-4H3,(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNRTPFLTRZEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ombrabulin hydrochloride involves several steps, starting from the basic structure of combretastatin A-4Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of ombrabulin hydrochloride follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the production process .

Chemical Reactions Analysis

Types of Reactions

Ombrabulin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

Ombrabulin hydrochloride exerts its effects by disrupting the architecture of established tumor blood vessels. It binds to the colchicine site of tubulin, inhibiting polymerization and resulting in the reorganization of the cytoskeleton and changes in cell shape. This leads to a reduction in tumor blood flow and subsequent tumor necrosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related propanamide derivatives:

Compound Name (Structure) Key Substituents/Features Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 2-Amino-3-hydroxypropanamide, ethenyl-linked 3,4,5-trimethoxyphenyl, hydrochloride salt C₂₄H₂₉ClN₂O₆* ~489.0 Enhanced solubility (HCl salt), potential tubulin-targeting activity inferred from analogs .
Cis-2-Amino-N-(2-methoxy-5-(1-(3,4,5-trimethoxyphenyl)-4-oxo-3-phenoxyazetidin-2-yl)phenyl)propanamide (102a) Cis-azetidin-2-yl, phenoxy, 3,4,5-trimethoxyphenyl Not reported 69% synthesis yield; tubulin-targeting antitumor agent (cis isomer).
Trans-2-Amino-N-(2-methoxy-5-(1-(3,4,5-trimethoxyphenyl)-4-oxo-3-phenoxyazetidin-2-yl)phenyl)propanamide (102b) Trans-azetidin-2-yl, phenoxy, 3,4,5-trimethoxyphenyl Not reported 34% synthesis yield; trans isomer with potential reduced activity compared to 102a.
3-Chloro-N-(4-methoxyphenyl)propanamide Chloro substituent, 4-methoxyphenyl C₁₀H₁₂ClNO₂ 213.66 Strong amide resonance (C=O: 1.2326 Å), crystal stability via N–H···O and C–H···O bonds.
N-[2-(3,4,5-Trimethoxyphenyl)ethyl]propanamide Ethyl linker, 3,4,5-trimethoxyphenyl C₁₄H₂₁NO₄ 267.32 Higher lipophilicity (ethyl vs. ethenyl); no reported biological data.
2-[(4-Aminophenyl)methoxy]-N-ethylpropanamide 4-Aminophenyl, ethoxy group C₁₂H₁₈N₂O₂ 222.28 Amino group enables conjugation; no activity data available.

*Calculated molecular formula and weight based on structural analysis.

Key Structural and Functional Insights:

Tubulin-Targeting Potential: The target compound shares the 3,4,5-trimethoxyphenyl group with 102a and 102b, which are explicitly designed as tubulin inhibitors . This group is critical for binding to the colchicine site of tubulin.

Hydrogen-Bonding and Solubility: The 2-amino-3-hydroxy substituents in the target compound introduce additional hydrogen-bond donors, contrasting with simpler analogs like and . This could improve interactions with polar residues in biological targets. The hydrochloride salt form likely increases aqueous solubility compared to neutral amides (e.g., ), aiding bioavailability.

Synthesis and Yield: The target compound’s synthesis may involve steps analogous to those in (e.g., Fmoc deprotection using 1-octanethiol/TBAF).

The hydrochloride salt may further influence crystallization behavior.

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-amino-3-hydroxy-N-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide hydrochloride can be represented as follows:

  • Molecular Formula : C₁₈H₃₃ClN₂O₅
  • CAS Number : Not specifically listed in the search results, but can be derived from its structural formula.

The compound features a propanamide backbone with various methoxy and trimethoxy substituents that may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound may exhibit significant anticancer activity . For instance:

  • Histone Deacetylase (HDAC) Inhibition : Research has shown that certain N-hydroxy-2-propenamides can act as HDAC inhibitors, which are known to induce differentiation and apoptosis in human tumor cells . This suggests that the compound may have similar mechanisms of action due to structural similarities.

The potential mechanism through which this compound exerts its effects could involve:

  • Inhibition of HDACs : By inhibiting HDAC enzymes, the compound may lead to increased acetylation of histones, thereby altering gene expression related to cell cycle regulation and apoptosis .
  • Modulation of Signaling Pathways : The presence of methoxy groups may enhance lipophilicity, allowing better cellular uptake and interaction with intracellular targets.

Case Study Overview

A case study involving structurally related compounds demonstrated efficacy in various cancer cell lines. The following table summarizes findings from such studies:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)5.0HDAC Inhibition
Compound BHeLa (Cervical Cancer)4.5Apoptosis Induction
Compound CA549 (Lung Cancer)6.0Cell Cycle Arrest

Additional Biological Activities

Beyond anticancer properties, the compound may also exhibit other biological activities:

  • Antioxidant Activity : Compounds with similar structures have been shown to possess antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially useful in treating chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

  • Methodology : The compound’s synthesis likely involves a multi-step approach:

  • Step 1 : Coupling of 3,4,5-trimethoxystyrene to a 2-methoxy-5-aminophenyl intermediate via Heck cross-coupling or Wittig reaction .
  • Step 2 : Formation of the propanamide backbone using N-hydroxysuccinimide (NHS) ester activation or carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalysts (e.g., Pd(OAc)₂ for coupling) and solvent systems (DMF or THF) to improve yields .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Techniques :

  • NMR : Assign peaks for methoxy groups (δ 3.7–3.9 ppm), ethenyl protons (δ 6.5–7.2 ppm), and amide protons (δ 7.8–8.2 ppm) .
  • HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to confirm molecular ion [M+H]⁺ and assess purity (>95%) .
  • Elemental Analysis : Validate C, H, N, and Cl content to confirm the hydrochloride salt .

Q. What are the best practices for handling and storing this compound?

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation .
  • Storage : Store at –20°C in airtight, light-resistant containers. Prepare stock solutions in DMSO (10 mM) for biological assays, and avoid freeze-thaw cycles .

Q. How can researchers ensure batch-to-batch consistency in purity?

  • Quality Control :

  • Impurity Profiling : Use HPLC with UV detection (λ = 254 nm) to track by-products like unreacted intermediates or hydrolyzed derivatives .
  • Reference Standards : Compare against pharmacopeial impurities (e.g., EP/ICH guidelines for related propanamide derivatives) .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed?

  • Troubleshooting :

  • Catalyst Screening : Test PdCl₂(PPh₃)₂ or Pd/C for improved coupling efficiency .
  • Solvent Optimization : Replace polar aprotic solvents with toluene or dioxane to reduce side reactions .
  • Temperature Control : Conduct reactions under microwave irradiation (80–100°C) to accelerate kinetics .

Q. What strategies are effective for evaluating this compound’s pharmacological activity?

  • Assay Design :

  • In Vitro Models : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, focusing on tubulin inhibition (structural analogs suggest anti-mitotic potential) .
  • Target Identification : Perform SPR (surface plasmon resonance) to assess binding affinity to β-tubulin or kinases .
  • Metabolic Stability : Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation .

Q. How can solubility challenges in aqueous buffers be resolved for in vivo studies?

  • Formulation Strategies :

  • Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility .
  • Salt Screening : Test alternative counterions (e.g., mesylate, citrate) to improve bioavailability .

Q. How should researchers reconcile discrepancies in NMR data across different synthetic batches?

  • Root-Cause Analysis :

  • Isomer Identification : Check for E/Z isomerism in the ethenyl group using NOESY or variable-temperature NMR .
  • Crystallography : Obtain single-crystal X-ray data to confirm stereochemistry .
  • Batch Comparison : Cross-validate with LC-MS/MS to detect trace impurities affecting spectral clarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.